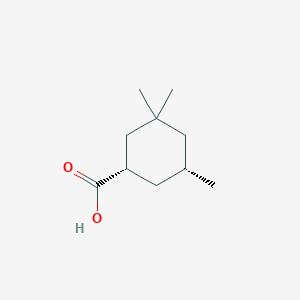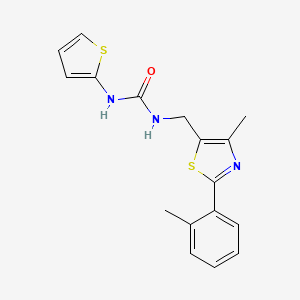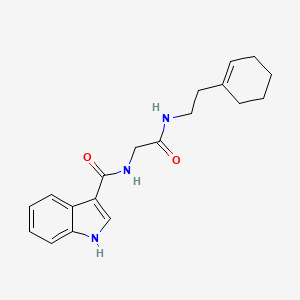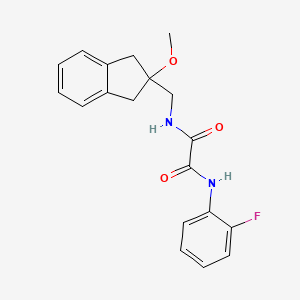![molecular formula C17H20BrN3O4S B2866396 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine CAS No. 2380061-27-6](/img/structure/B2866396.png)
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine, also known as BMS-806, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein tyrosine kinase 2 (PTK2), also known as focal adhesion kinase (FAK). FAK is a key regulator of cell adhesion, migration, and proliferation, making it an attractive target for cancer therapy.
Mechanism of Action
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine binds to the ATP-binding site of FAK, preventing its activation and downstream signaling. This leads to decreased cell adhesion, migration, and proliferation, ultimately resulting in reduced tumor growth and metastasis. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to be a selective inhibitor of FAK, with minimal off-target effects.
Biochemical and Physiological Effects:
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to inhibit FAK phosphorylation and downstream signaling in cancer cells, leading to decreased cell adhesion, migration, and proliferation. In preclinical models, 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to reduce tumor growth and metastasis. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to reduce fibrosis in preclinical models of idiopathic pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is a potent and selective inhibitor of FAK, making it a valuable tool for studying the role of FAK in cancer and fibrotic diseases. Its specificity for FAK reduces the risk of off-target effects, making it a safer option for in vitro and in vivo experiments. However, 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential directions for future research on 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to have potential as a treatment for fibrotic diseases, and further research is needed to explore its efficacy in clinical settings. Additionally, the development of more soluble analogs of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine may improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine involves several steps, including the reaction of piperidine-4-carboxylic acid with 4-methoxybenzene sulfonyl chloride to form the sulfonylpiperidine intermediate. This intermediate is then reacted with 5-bromo-2-methoxypyrimidine to yield the final product. The synthesis of 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been optimized to improve yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been extensively studied for its potential use as an anticancer agent. FAK is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer, and is associated with poor prognosis. Inhibition of FAK has been shown to reduce tumor growth and metastasis in preclinical models. 5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been studied for its potential use in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis.
properties
IUPAC Name |
5-bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c1-24-15-2-4-16(5-3-15)26(22,23)21-8-6-13(7-9-21)12-25-17-19-10-14(18)11-20-17/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMCFJKRHPWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2866316.png)
![(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one](/img/structure/B2866317.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2866319.png)
![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2866320.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)




![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2866336.png)